molecular formula C9H17NO B13180712 3-Amino-1-cyclobutyl-2-methylbutan-1-one

3-Amino-1-cyclobutyl-2-methylbutan-1-one

Cat. No.: B13180712
M. Wt: 155.24 g/mol
InChI Key: JDKKLLOSYSGASL-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutyl-2-methylbutan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is characterized by the presence of an amino group, a cyclobutyl ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclobutyl-2-methylbutan-1-one typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

3-Amino-1-cyclobutyl-2-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutyl-2-methylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring and ketone group can participate in hydrophobic interactions and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-cyclobutyl-3-methylbutan-2-one
  • 3-Amino-1-cyclobutyl-2-methylbutan-2-ol

Uniqueness

3-Amino-1-cyclobutyl-2-methylbutan-1-one is unique due to its specific combination of functional groups and structural features. The presence of the cyclobutyl ring imparts rigidity to the molecule, while the amino and ketone groups provide sites for chemical reactivity and biological interactions.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-amino-1-cyclobutyl-2-methylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-6(7(2)10)9(11)8-4-3-5-8/h6-8H,3-5,10H2,1-2H3

InChI Key

JDKKLLOSYSGASL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N)C(=O)C1CCC1

Origin of Product

United States

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